5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one is a fluorinated heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one typically involves the fluorination of a pyridine derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-fluoropyridine-2-carbaldehyde with a reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-3-carboxypyridin-2(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-hydroxypyridin-2(1H)-one
- 5-Fluoro-3-(hydroxymethyl)pyridine
- 5-Fluoro-2-hydroxymethylpyridine
Uniqueness
5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable in various applications.
Properties
Molecular Formula |
C6H6FNO2 |
---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
5-fluoro-3-(hydroxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10) |
InChI Key |
MAFDQIKLRYGTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.